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molecular formula C10H12O3 B8810287 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone CAS No. 29048-54-2

1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone

Cat. No. B8810287
M. Wt: 180.20 g/mol
InChI Key: XMZKXYBXQCAUHQ-UHFFFAOYSA-N
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Patent
US07754742B2

Procedure details

Combine resorcinol (1010 g, 9.17 mol) in boron trifluoride etherate (1.9 L, 15.0 mol) and mechanically stir in a 12-L Morton flask at room temperature. Treat mixture with isobutyryl chloride (880 mL, 8.37 mol), neat, over a 3 hour period via addition funnel, then stir overnight at room temperature. Pour the cooled oil into ˜10 kg of cracked ice and extract twice with ethyl ether (5 L total). Wash organic layers with water, saturated sodium chloride solution, dry with magnesium sulfate, filter, and evaporate filtrate to provide the title compound (1636 g, quantitative yield) as a reddish oil. HPLC Rt=4.29 min; 1H NMR (CDCl3) δ 13.03 (s, 1H), 7.69 (d, J=12.0 Hz, 1H), 6.4 (m, 2H), 3.51 (hept, J=8.0 Hz, 1H), 1.23 (d, J=8.0 Hz, 6H).
Quantity
1010 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].B(F)(F)F.CCOCC.[C:18](Cl)(=[O:22])[CH:19]([CH3:21])[CH3:20]>>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:18](=[O:22])[CH:19]([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
1010 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
1.9 L
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
880 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Three
Name
ice
Quantity
10 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
neat, over a 3 hour period via addition funnel
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extract twice with ethyl ether (5 L total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic layers with water, saturated sodium chloride solution, dry with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate filtrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1636 g
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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